N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose
CAS No.: 86979-66-0
Cat. No.: VC0043435
Molecular Formula: C₁₃H₁₆N₄O₇
Molecular Weight: 340.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86979-66-0 |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₇ |
| Molecular Weight | 340.29 |
| IUPAC Name | 4-azido-2-hydroxy-N-[[(3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C13H16N4O7/c14-17-16-5-1-2-6(7(18)3-5)12(22)15-4-8-9(19)10(20)11(21)13(23)24-8/h1-3,8-11,13,18-21,23H,4H2,(H,15,22)/t8?,9-,10+,11+,13-/m1/s1 |
| SMILES | C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2C(C(C(C(O2)O)O)O)O |
Introduction
Chemical Properties and Structure
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose is characterized by specific physical and chemical properties that define its behavior and utility in research contexts. This section outlines its fundamental chemical characteristics.
Basic Properties
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose has a molecular formula of C13H16N4O7 and a molecular weight of 340.29 g/mol . The compound is identified by CAS number 86979-66-0 and demonstrates a well-defined melting point range of 183-185°C . This high melting point suggests significant intermolecular forces, likely due to hydrogen bonding capabilities within its structure.
The compound contains multiple functional groups, including an azido group, a hydroxyl group, and an amide linkage, contributing to its chemical reactivity and biological activity. The azido group (N3) is particularly notable as it provides unique photoreactive properties that are valuable in biochemical applications.
Structural Characteristics
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose consists of a glucopyranose core with modifications at the C-6 position. The compound features an amide linkage that connects the glucopyranose moiety to a 4-azidosalicyl group. This molecular architecture is essential for its ability to interact with specific biological targets, particularly glucose transporters.
The name indicates several key structural elements:
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A glucopyranose (glucose in its cyclic form) core structure
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Replacement of the hydroxyl group at the 6-position with an amido linkage
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Attachment of a 4-azidosalicyl group via this amide bond
Synonyms and Nomenclature
Understanding the various names used to describe this compound is important for comprehensive literature searches and research.
Common Synonyms
Several alternative names are used to refer to N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose in scientific literature and chemical databases:
| Synonym | Reference |
|---|---|
| ASA-GLC | |
| 6-[(4-azido-2-hydroxybenzoyl)amino]-6-deoxy-D-glucose | |
| N-(4-AZIDOSALICYL)-6-AMIDO-6-DEOXY-GLUCOPYRANOSE |
This variety of nomenclature reflects different approaches to naming the same chemical entity, emphasizing different structural aspects or following various naming conventions.
Biological Activity and Applications
The biological activities of N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose make it valuable in biochemical research, particularly in studies involving glucose transport mechanisms.
Use as an Affinity Probe
One of the significant applications of N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose is its use as an affinity probe for the purification of GLUT1 (glucose transporter 1) . The compound's structure allows it to bind specifically to GLUT1, facilitating the isolation and purification of this important transport protein. This application leverages both the glucose-like structure of the compound and its photo-reactive azido group.
Research Findings
Scientific studies involving N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose have contributed to our understanding of membrane transport proteins and cellular glucose metabolism.
| Inhibitor | Concentration | Effect on Glucose Uptake |
|---|---|---|
| Cytochalasin B | 10 μM | ~30% inhibition |
| Phlorizin | 250 μM | ~40% inhibition |
| ASA-Glc (N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose) | 10 μM | No inhibition |
| 4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid | 10 μM | No effect on glucose uptake, but completely inhibited TPT activity |
This data highlights the selective nature of N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose in its interactions with different transport systems .
Protein Identification Studies
In research contexts, N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose has been employed in studies aimed at identifying and characterizing membrane proteins involved in glucose transport. Its specific binding properties make it useful for labeling and isolating transport proteins, contributing to the identification of components in the 30-50 kD range in membrane preparations .
Comparison with Related Compounds
Understanding N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose in relation to structurally similar compounds provides context for its properties and applications.
6-Amino-6-deoxy-D-glucopyranose
6-Amino-6-deoxy-D-glucopyranose is a related compound with some structural similarities to N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose. This compound has a molecular formula of C6H13NO5 and a molecular weight of 179.17 g/mol . In its hydrochloride form, it has a molecular weight of 215.63 g/mol and appears as a white crystalline solid with a melting point of 170-175°C (decomposition) .
The structural relationship between these compounds lies in the modification at the 6-position of the glucopyranose ring. While 6-Amino-6-deoxy-D-glucopyranose has a simple amino group at this position, N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose features a more complex amide linkage to the 4-azidosalicyl group.
Comparative Physical Properties
The following table compares key physical properties of N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose | C13H16N4O7 | 340.29 | 183-185 |
| 6-Amino-6-deoxy-D-glucopyranose | C6H13NO5 | 179.17 | Not specified |
| 6-Amino-6-deoxy-D-glucopyranose hydrochloride | C6H13NO5·HCl | 215.63 | 170-175 (dec.) |
This comparison highlights the significant molecular weight difference resulting from the addition of the 4-azidosalicyl group in N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose .
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